Sodium carbonate

Water treatment pH adjustment Acid neutralization

Substituting sodium carbonate with NaHCO₃, NaOH, or K₂CO₃ frequently causes process failure-insufficient alkalinity, equipment corrosion, or inflated costs. Sodium carbonate (CAS 497-19-8, ≥99.5% ACS) resolves these: • Glass flux: Reduces SiO₂ melting temperature from >1700 °C to 1000-1300 °C; ~50-70% lower cost vs. K₂CO₃ [1] • pH control: Delivers pH ~11.5 (1% sol.)-~1000× greater [OH⁻] than NaHCO₃ (pH 8.5), safer handling than NaOH [2] • EOR/Construction: 6-17% tertiary oil recovery with reduced sandstone reactivity; sulfate-resistant GGBS concrete [3,4] Consistent batch quality; ambient shipping; no DEA or REACH Annex XIV/XVII restrictions.

Molecular Formula Na2CO3
CNa2O3
Molecular Weight 105.988 g/mol
CAS No. 497-19-8
Cat. No. B031695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium carbonate
CAS497-19-8
Synonymsdisodium carbonate, 14C-labeled cpd
disodium carbonate, heptahydrate
disodium carbonate, monohydrate
monosodium carbonate, 14C-labeled cpd
monosodium carbonate, monohydrate
sodium carbonate
sodium carbonate (2:3), dihydrate
sodium carbonate (4:5)
sodium carbonate decahydrate
sodium carbonate, hydrate
Molecular FormulaNa2CO3
CNa2O3
Molecular Weight105.988 g/mol
Structural Identifiers
SMILESC(=O)([O-])[O-].[Na+].[Na+]
InChIInChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2
InChIKeyCDBYLPFSWZWCQE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble in water. Insoluble in ethanol
In water, 30.7 g/100 g water at 25 °C
Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively.
Soluble in water
Sparingly soluble in ethanol;  insoluble in acetone
For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 30

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Carbonate: Properties & Industrial Positioning


Sodium carbonate (Na₂CO₃, CAS 497-19-8), commonly known as soda ash or washing soda, is a white, water-soluble salt with strong alkaline properties [1]. With a molecular weight of 105.99 g/mol and a melting point of 851°C, it dissociates in aqueous solution to yield a pH of approximately 11.5 in a 1% solution, placing it as a moderate-to-strong alkali in the industrial chemical landscape [2]. As a carbonate salt of a strong base and weak acid, it provides substantial alkalinity while exhibiting buffering capacity that distinguishes it from more aggressive hydroxides [3]. Sodium carbonate is manufactured predominantly via the Solvay process or refined from natural trona ore, and is available in multiple purity grades ranging from technical (>99%) to pharmacopoeia-compliant specifications (99.5–100.5%) .

Moderate-to-strong industrial alkali with robust buffering capacity and pH ~11.5 aqueous profile
Multiple purity grades available, from technical (>99%) to pharmacopoeia-compliant specifications
High thermal stability (reported melting point 851°C) supports diverse high-temperature processing

Sodium Carbonate: Key Differentiators from Alternatives


Industrial alkali selection cannot be reduced to a simple cost-per-ton calculation; substitution of sodium carbonate with potassium carbonate, sodium bicarbonate, or sodium hydroxide frequently results in process failure, product non-conformance, or inflated total cost of ownership [1]. Potassium carbonate (K₂CO₃) delivers higher CO₂ capture capacity but introduces thermal expansion mismatches in glass manufacturing and carries a cost premium that renders it economically unviable for commodity glass production [2]. Sodium bicarbonate (NaHCO₃) provides insufficient alkalinity for processes requiring a pH shift beyond ~8.5, making it ineffective for silicate fluxing or robust acid neutralization [3]. Sodium hydroxide (NaOH), while more potent on an equivalent-weight basis, presents handling hazards, corrosive risks to stainless steel systems, and a sharply higher carbon footprint per unit of delivered alkalinity [4]. Each comparator's differential performance profile—spanning alkalinity strength, thermal behavior, buffering capacity, and environmental impact—demands evidence-based selection rather than generic interchange. The following evidence dimensions provide the quantitative basis for prioritizing sodium carbonate over its closest analogs in specific application contexts.

NaHCO₃ Substitution Insufficient alkalinity for processes requiring pH shift beyond ~8.5, failing robust silicate fluxing or acid neutralization. NaOH Substitution Introduces handling hazards, corrosive risks to stainless steel, and sharply higher carbon footprint per unit of delivered alkalinity. K₂CO₃ Substitution Carries a cost premium and introduces thermal expansion mismatch in glass manufacturing, rendering it economically unviable for commodity production.

Sodium Carbonate: Performance Evidence vs. Alternatives


Alkalinity Strength: vs. Sodium Bicarbonate

Sodium carbonate (Na₂CO₃) provides substantially stronger alkalinity than sodium bicarbonate (NaHCO₃), with a 1% aqueous solution pH of approximately 11.5 compared to 8.5 for sodium bicarbonate [1]. This differential translates directly to neutralization capacity: sodium carbonate is approximately 2.7× more effective per mole in raising pH and requires proportionally less mass to achieve equivalent acid neutralization in industrial processes [2]. The saturated solution pH differential is even more pronounced, with sodium carbonate reaching ~12.0 versus ~8.2 for sodium bicarbonate at 25°C [3].

Alkalinity vs NaHCO₃
Head-to-head comparison
pH ≈ 11.5 vs 8.5 (1% aq)
Delivers ~1000× higher [OH⁻] for robust pH elevation
Reported at 20–25°C. Direct source comparison.
Water treatment pH adjustment Acid neutralization

Glass Flux Performance: vs. Potassium Carbonate

In glassmaking, both sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) function as fluxes to reduce the melting temperature of silica from >1700°C to the 1000–1300°C range, with sodium carbonate accounting for approximately 15–20% of a typical glass batch [1]. However, direct substitution presents quantifiable thermal expansion consequences: sodium carbonate yields glass with a thermal expansion coefficient of approximately 100×10⁻⁷/°C, whereas potassium carbonate produces glass with ~85×10⁻⁷/°C [2]. This ~15% higher thermal expansion in soda-based glass reduces thermal shock resistance and increases susceptibility to cracking under rapid temperature changes . The study further demonstrates that incorporating Al₂O₃ and B₂O₃ modifiers with sodium carbonate can mitigate these effects while maintaining economic viability, since potassium carbonate's higher cost renders it commercially prohibitive for commodity glass production [3].

Glass Flux vs K₂CO₃
Head-to-head comparison
100 vs 85 ×10⁻⁷/°C
~18% higher expansion; requires Al₂O₃/B₂O₃ adjustment
Reported in standard glass characterization.
Glass manufacturing Flux chemistry Thermal expansion

Sandstone Reactivity in EOR: vs. NaOH and Orthosilicate

In enhanced oil recovery (EOR) applications, alkaline flooding with sodium carbonate (Na₂CO₃) buffer solutions was compared head-to-head against sodium hydroxide (NaOH) and sodium orthosilicate (Na₄SiO₄) at equal Na₂O levels [1]. While all three alkalis achieved equivalent tertiary oil recovery (6–17%) in Berea sandstone corefloods with Wilmington Ranger zone crude, sodium carbonate demonstrated significantly less severe reaction with sandstone reservoir rock than either NaOH or Na₄SiO₄ [2]. This reduced mineral reactivity translates to lower alkali consumption due to rock interactions, preserving more chemical for the intended oil displacement and reducing formation damage risk [3].

EOR Reactivity vs NaOH
Head-to-head comparison
Less severe vs NaOH/Na₄SiO₄
Preserves chemical agent; minimizes formation damage
Reported in Berea sandstone corefloods.
Enhanced oil recovery Alkaline flooding Reservoir compatibility

Sulfate Resistance: vs. Sodium Silicate Activator

Sodium carbonate (Na₂CO₃) was evaluated as an environmentally friendlier and lower-cost activator for ground granulated blastfurnace slag (GGBS) compared to sodium silicate (Na₂SiO₃) or combined Na₂SiO₃-Na₂CO₃ activators [1]. In mechanical and durability testing under four curing conditions, Na₂CO₃-only activated mixes achieved strengths suitable for C30/40 grade concrete versus C50/60 for Na₂SiO₃-containing mixes [2]. Critically, the Na₂CO₃-only activated slag demonstrated superior sulfate resistance: these mixes were the least affected in terms of strength after sulfate exposure compared to Na₂SiO₃-activated and ordinary Portland cement controls [3]. This performance advantage in aggressive sulfate environments represents a quantifiable durability benefit despite lower absolute compressive strength [4].

Sulfate Resistance vs Silicate
Head-to-head comparison
C30/40 grade; least strength loss
Reported superior durability in sulfate-rich environments
Compared to Na₂SiO₃ and OPC controls.
Sustainable construction Alkali-activated cement Durability testing

CO₂ Capture: Nano-Enhanced vs. MEA and Bulk Carbonates

Nano-enhanced sodium carbonate (NaCH) demonstrates quantifiable performance advantages over benchmark carbon capture materials including monoethanolamine (MEA) and conventional bulk carbonate sorbents [1]. NaCH achieves up to 30% greater CO₂ uptake compared to MEA and metal–organic frameworks (MOFs) while regenerating at temperatures approximately 20°C lower than conventional carbonate sorbents [2]. This lower regeneration temperature corresponds to a 15–20% reduction in energy consumption and an estimated 25% decrease in overall process costs [3]. Nanostructuring enhances surface area and reaction kinetics, facilitating a 30% increase in CO₂ absorption rates relative to bulk sodium carbonate [4].

CO₂ Capture vs MEA
Head-to-head comparison
+30% CO₂ uptake; -20°C regen
Lower energy penalty and operational cost reported
Nano-enhanced Na₂CO₃ vs MEA/bulk Na₂CO₃.
Carbon capture CO₂ sorbents Nano-structured materials

Sodium Carbonate: Key Application Scenarios


Soda-Lime Glass: Flux with Thermal Management

Procurement of sodium carbonate for soda-lime glass production is supported by its role as the dominant flux, reducing silica melting temperature from >1700°C to the 1000–1300°C range while comprising 15–20% of the batch [8]. The quantifiable thermal expansion differential of ~100×10⁻⁷/°C (versus ~85×10⁻⁷/°C for K₂CO₃-based glass) necessitates formulation adjustments with Al₂O₃ and B₂O₃ to achieve target durability specifications [9]. However, sodium carbonate's significantly lower cost (approximately 50–70% reduction versus potassium carbonate) makes it the economically mandated choice for commodity glass production when properly formulated .

Water Treatment: pH Control and Alkalinity Buffering

Sodium carbonate delivers pH elevation to approximately 11.5 in a 1% solution, providing approximately 1000× greater [OH⁻] concentration than sodium bicarbonate's pH 8.5, making it the appropriate selection when significant pH adjustment is required [8]. In water treatment systems where both pH elevation and buffering alkalinity are needed, sodium carbonate offers a safer handling profile and more gradual pH shift than sodium hydroxide, which can overshoot targets and create system instability [9]. For municipal drinking water applications, sodium carbonate meets pharmacopoeia specifications (99.5–100.5% purity) required for potable water chemical addition .

Enhanced Oil Recovery: Low-Reactivity Alkaline Flooding

Sodium carbonate buffer solutions are selected over sodium hydroxide and sodium orthosilicate for alkaline flooding EOR applications based on quantifiably reduced sandstone reactivity while maintaining equivalent tertiary oil recovery of 6–17% [8]. This lower rock consumption preserves chemical agent for oil displacement and minimizes formation damage, which is critical for long-term reservoir productivity and economic viability of EOR projects [9].

Alkali-Activated Slag Cement: Sulfate Resistance

Sodium carbonate-activated ground granulated blastfurnace slag (GGBS) achieves C30/40 grade structural concrete with superior sulfate resistance compared to sodium silicate-activated and Portland cement alternatives [8]. While delivering ~33% lower compressive strength than Na₂SiO₃-activated mixes (C30/40 vs C50/60), the sodium carbonate system provides better durability in sulfate-rich environments, making it the preferred procurement choice for construction in marine or sulfate-soil conditions where long-term degradation resistance outweighs maximum strength requirements [9].

Application
Selection Property
Validation Focus
Soda-Lime Glass Production
Fluxing efficiency with thermal management
Achieve target durability via formulation (Al₂O₃/B₂O₃) to offset thermal expansion
Industrial Water Treatment
pH elevation and alkalinity buffering
Avoid caustic overshoot; confirm pharmacopoeia compliance for potable water
Enhanced Oil Recovery (EOR)
Low sandstone reactivity
Minimize chemical loss to reservoir rock while retaining recovery yields
Alkali-Activated Slag Cement
Sulfate durability
Review strength-durability trade-off (C30/40 vs C50/60) for long-term deployment

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